Cas no 1330583-70-4 (1-Bromo-3-chloro-2-fluoro-5-nitrobenzene)

1-Bromo-3-chloro-2-fluoro-5-nitrobenzene is a halogenated nitrobenzene derivative with a highly functionalized aromatic ring, making it a valuable intermediate in organic synthesis. Its distinct substitution pattern—bromo, chloro, fluoro, and nitro groups—enables selective reactivity in cross-coupling reactions, nucleophilic aromatic substitutions, and other transformations. The electron-withdrawing nitro group enhances electrophilic character, while the halogen substituents provide versatile handles for further derivatization. This compound is particularly useful in pharmaceutical and agrochemical research, where polyhalogenated aromatics serve as precursors for complex molecules. Its well-defined structure and reactivity profile ensure consistent performance in synthetic applications, facilitating the development of specialized fine chemicals and advanced materials.
1-Bromo-3-chloro-2-fluoro-5-nitrobenzene structure
1330583-70-4 structure
Product name:1-Bromo-3-chloro-2-fluoro-5-nitrobenzene
CAS No:1330583-70-4
MF:C6H2BrClFNO2
MW:254.440983295441
MDL:MFCD20040539
CID:4584249
PubChem ID:53352179

1-Bromo-3-chloro-2-fluoro-5-nitrobenzene Chemical and Physical Properties

Names and Identifiers

    • 1-bromo-3-chloro-2-fluoro-5-nitrobenzene
    • SY224791
    • 3-bromo-5-chloro-4-fluoronitrobenzene
    • CS-12790
    • CS-0146379
    • 1330583-70-4
    • DTXSID701276225
    • MFCD20040539
    • AKOS026672727
    • DB-201676
    • AC1304
    • 1-Bromo-3-chloro-2-fluoro-5-nitrobenzene
    • MDL: MFCD20040539
    • Inchi: 1S/C6H2BrClFNO2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H
    • InChI Key: BRRBPBANQLIPKD-UHFFFAOYSA-N
    • SMILES: BrC1=C(C(=CC(=C1)[N+](=O)[O-])Cl)F

Computed Properties

  • Exact Mass: 252.89415g/mol
  • Monoisotopic Mass: 252.89415g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 189
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 45.8
  • XLogP3: 3.2

1-Bromo-3-chloro-2-fluoro-5-nitrobenzene Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
B683138-1g
1-Bromo-3-chloro-2-fluoro-5-nitrobenzene
1330583-70-4
1g
$ 821.00 2023-04-18
eNovation Chemicals LLC
D685141-1g
1-Bromo-3-chloro-2-fluoro-5-nitrobenzene
1330583-70-4 95%
1g
$275 2025-02-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBSY440-100mg
1-bromo-3-chloro-2-fluoro-5-nitrobenzene
1330583-70-4 95%
100mg
¥396.0 2024-04-25
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBSY440-250mg
1-bromo-3-chloro-2-fluoro-5-nitrobenzene
1330583-70-4 95%
250mg
¥798.0 2024-04-25
abcr
AB527299-1g
1-Bromo-3-chloro-2-fluoro-5-nitrobenzene; .
1330583-70-4
1g
€392.20 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1217019-5g
1-Bromo-3-chloro-2-fluoro-5-nitrobenzene
1330583-70-4 97%
5g
¥7260.00 2024-08-09
Crysdot LLC
CD12153450-1g
1-Bromo-3-chloro-2-fluoro-5-nitrobenzene
1330583-70-4 95+%
1g
$376 2024-07-23
Aaron
AR00HTFI-5g
1-Bromo-3-Chloro-2-Fluoro-5-Nitrobenzene
1330583-70-4 97%
5g
$873.00 2025-03-05
Aaron
AR00HTFI-250mg
1-Bromo-3-Chloro-2-Fluoro-5-Nitrobenzene
1330583-70-4 97%
250mg
$119.00 2025-03-05
Alichem
A013023010-500mg
1-Bromo-3-chloro-2-fluoro-5-nitrobenzene
1330583-70-4 97%
500mg
790.55 USD 2021-06-24

1-Bromo-3-chloro-2-fluoro-5-nitrobenzene Related Literature

Additional information on 1-Bromo-3-chloro-2-fluoro-5-nitrobenzene

1-Bromo-3-chloro-2-fluoro-5-nitrobenzene: A Comprehensive Overview

1-Bromo-3-chloro-2-fluoro-5-nitrobenzene, also known by its CAS number 1330583-70-4, is a highly substituted aromatic compound with a unique combination of halogen and nitro groups attached to the benzene ring. This compound has garnered significant attention in recent years due to its potential applications in various fields, including organic synthesis, materials science, and pharmacology. The presence of multiple electronegative substituents on the benzene ring imparts distinct electronic and steric properties, making it a valuable building block in modern chemical research.

The structure of 1-bromo-3-chloro-2-fluoro-5-nitrobenzene is characterized by the substitution of bromine, chlorine, fluorine, and nitro groups at specific positions on the benzene ring. The bromine atom is located at position 1, chlorine at position 3, fluorine at position 2, and the nitro group at position 5. This arrangement creates a highly electron-deficient aromatic system due to the strong electron-withdrawing effects of the nitro group and the halogens. Such electronic properties make this compound an excellent candidate for various electrophilic substitution reactions, including nucleophilic aromatic substitution under specific conditions.

Recent studies have highlighted the role of 1-bromo-3-chloro-2-fluoro-5-nitrobenzene in the synthesis of advanced materials. For instance, researchers have explored its use as a precursor for generating functionalized graphene derivatives. The ability of this compound to undergo controlled substitution reactions allows for the introduction of specific functional groups onto graphene surfaces, which is crucial for applications in electronics and energy storage devices. Additionally, its high reactivity has been leveraged in the development of novel catalysts for industrial chemical processes.

In the field of pharmacology, 1-bromo-3-chloro-2-fluoro-5-nitrobenzene has shown promise as an intermediate in drug discovery. Its unique electronic properties make it an ideal candidate for designing bioactive molecules with specific pharmacokinetic profiles. Recent research has focused on its potential as a lead compound for anti-cancer drug development, where its ability to modulate key cellular pathways has been extensively studied.

The synthesis of 1-bromo-3-chloro-2-fluoro-5-nitrobenzene typically involves multi-step processes that require precise control over reaction conditions to ensure high yields and purity. Common methods include sequential electrophilic substitution reactions starting from bromobenzene or chlorobenzene derivatives. The introduction of fluorine and nitro groups is often achieved through nucleophilic aromatic substitution or diazotization followed by Sandmeyer-type reactions. These methods have been optimized in recent years to minimize waste and improve efficiency, aligning with green chemistry principles.

In terms of physical properties, 1-bromo-3-chloro-2-fluoro-5-nitrobenzene is a crystalline solid with a melting point around 180°C. Its solubility in common organic solvents such as dichloromethane and acetonitrile makes it suitable for various solution-phase reactions. The compound exhibits strong UV absorption due to the conjugation within the aromatic ring and the electron-withdrawing effects of its substituents.

The safety profile of 1-bromo-3-chloro-2-fluoro-5-nitrobenzene has been thoroughly evaluated in recent studies. While it is not classified as a hazardous material under standard conditions, proper handling precautions are recommended due to its potential toxicity when exposed to biological systems. Occupational exposure limits have been established based on its chemical properties and toxicity data.

In conclusion, 1-bromo-3-chloro-2-fluoro-5-nitrobenzene, CAS number 1330583704, stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties continue to drive innovative research efforts, positioning it as a key player in contemporary chemical science.

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(CAS:1330583-70-4)1-Bromo-3-chloro-2-fluoro-5-nitrobenzene
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